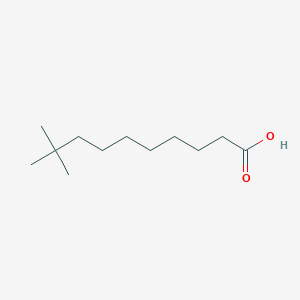
9,9-Di-methylcapric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,9-Di-methylcapric acid is a carboxylic acid with a unique structure characterized by the presence of two methyl groups attached to the ninth carbon of the decanoic acid chain.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-Di-methylcapric acid can be achieved through several methods. One common approach involves the alkylation of decanoic acid with methyl iodide in the presence of a strong base such as sodium hydride. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves the oxidation of the corresponding aldehyde, 9,9-Di-methylnonanal. This aldehyde can be obtained through the hydroformylation of 1,8-dimethyloctene. The oxidation process is typically carried out using oxidizing agents such as potassium permanganate or chromium trioxide .
化学反応の分析
Types of Reactions
9,9-Di-methylcapric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde.
Reduction: Reduction of this compound can yield the corresponding alcohol.
Substitution: The carboxyl group can be substituted with other functional groups through reactions with appropriate reagents
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thionyl chloride, phosphorus tribromide
Major Products Formed
Oxidation: 9,9-Di-methylcapric aldehyde or ketone.
Reduction: 9,9-Di-methylcapric alcohol.
Substitution: Various substituted derivatives depending on the reagents used
科学的研究の応用
9,9-Di-methylcapric acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on cellular processes and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of esters for perfumes and as a raw material in the manufacture of detergents, lubricating oils, and rubber formulations .
作用機序
The mechanism of action of 9,9-Di-methylcapric acid involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and influencing various biochemical processes. For example, it may inhibit the activity of certain enzymes involved in fatty acid metabolism, leading to alterations in lipid homeostasis .
類似化合物との比較
Similar Compounds
Decanoic acid (Capric acid): A saturated fatty acid with a similar structure but without the methyl groups.
Octanoic acid (Caprylic acid): Another saturated fatty acid with a shorter carbon chain.
Dodecanoic acid (Lauric acid): A saturated fatty acid with a longer carbon chain .
Uniqueness
9,9-Di-methylcapric acid is unique due to the presence of the two methyl groups at the ninth carbon, which imparts distinct chemical and physical properties compared to other similar compounds. This structural modification can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .
特性
分子式 |
C12H24O2 |
|---|---|
分子量 |
200.32 g/mol |
IUPAC名 |
9,9-dimethyldecanoic acid |
InChI |
InChI=1S/C12H24O2/c1-12(2,3)10-8-6-4-5-7-9-11(13)14/h4-10H2,1-3H3,(H,13,14) |
InChIキー |
FZUWYUIYVKESIP-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)CCCCCCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















